Barium laurate

Description

Evolution of Fundamental Research on Barium Laurate

Initial research on this compound primarily focused on its synthesis and basic characterization. Early studies established its role as a heat stabilizer for polyvinyl chloride (PVC) and as a lubricant. ontosight.aikanademy.com Over time, research has evolved to investigate its more complex functionalities and synergistic effects when combined with other metallic soaps, such as those of cadmium and zinc. kanademy.com The development of advanced analytical techniques, such as thermogravimetric analysis (TGA) and X-ray diffraction (XRD), has enabled a deeper understanding of its thermal decomposition behavior and crystal structure. akjournals.comasianpubs.org

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of sodium laurate with barium chloride. Another method is the direct metathesis of potassium laurate with an aqueous solution of a barium salt. asianpubs.org A reaction between lauric acid and barium hydroxide (B78521) can also produce this compound. epicmilling.com

Conceptual Frameworks for this compound as a Functional Chemical Compound

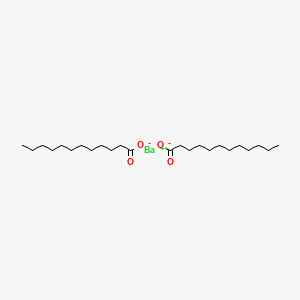

This compound's functionality stems from its unique molecular structure, which combines a divalent barium ion with two long-chain laurate anions. nih.gov This structure imparts both ionic and organic characteristics, leading to its utility in various applications.

Lubrication: The long hydrocarbon chains of the laurate component provide lubricity, reducing friction between polymer chains and processing equipment. ontosight.ai This property is crucial in applications such as greases and waxes. ontosight.aiontosight.ai

Water Resistance: The hydrophobic nature of the laurate chains contributes to the water resistance of materials in which it is incorporated, such as coatings and adhesives. ontosight.ai

Below is an interactive data table summarizing some of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₆BaO₄ | chemsrc.comalfa-chemistry.com |

| Molecular Weight | 535.95 g/mol | saapedia.orgalfa-chemistry.com |

| Appearance | White solid | saapedia.org |

| Solubility in Water | Insoluble | saapedia.org |

| Boiling Point | 296.1 °C at 760 mmHg | chemsrc.com |

| Flash Point | 134.1 °C | chemsrc.com |

Contemporary Challenges and Future Directions in this compound Research

Despite its established applications, research into this compound continues to address several challenges and explore new frontiers.

One significant challenge is the environmental and toxicological concern associated with barium compounds. kanademy.com This has prompted research into developing more environmentally benign alternatives and reducing the concentration of barium in stabilizer formulations. The focus is on creating synergistic blends with less toxic metals like calcium. kanademy.com

Future research directions include:

Nanostructured this compound: Investigating the synthesis and properties of nano-sized this compound particles could lead to enhanced performance as a stabilizer and lubricant due to increased surface area and reactivity.

Advanced Composite Materials: Exploring the incorporation of this compound into advanced composite materials to impart specific functionalities, such as improved thermal management or self-lubricating properties. For instance, barium-based phase change materials (PCMs) have been studied for controlling heat of hydration in concrete. researchgate.net

Computational Modeling: Utilizing computational chemistry to model the behavior of this compound at the molecular level can provide deeper insights into its stabilization mechanisms and guide the design of new, more effective materials. curtin.edu.au

The ongoing research aims to expand the applications of this compound while addressing its environmental impact, ensuring its continued relevance in advanced materials science. mpie.de

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTAZQLUNUCPFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063564 | |

| Record name | Barium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Dodecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4696-57-5, 93384-78-2 | |

| Record name | Barium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, barium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093384782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, barium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U834A33Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Optimization for Barium Laurate

Conventional Synthetic Pathways to Barium Laurate

Traditional methods for synthesizing this compound primarily involve precipitation and metathesis reactions, as well as the preparation of its precursor, lauric acid salts, through esterification and transesterification.

Precipitation and Metathesis Reactions for this compound Formation

Precipitation reactions, also known as double displacement or metathesis reactions, are a common and straightforward method for producing this compound. ck12.orglibretexts.org This process involves the exchange of ions between two soluble compounds in an aqueous solution to form an insoluble product, the precipitate. libretexts.orglibretexts.org

In a typical synthesis, a soluble barium salt, such as barium chloride (BaCl₂) or barium hydroxide (B78521) (Ba(OH)₂), is reacted with a soluble laurate, like sodium laurate (C₁₂H₂₃NaO₂). When aqueous solutions of these two compounds are mixed, the barium ions (Ba²⁺) and laurate ions (C₁₂H₂₃O₂⁻) combine to form the insoluble this compound (Ba(C₁₂H₂₃O₂)₂), which then precipitates out of the solution. ck12.orglibretexts.org The other product, in the case of using barium chloride and sodium laurate, is sodium chloride (NaCl), which remains dissolved in the aqueous phase.

The general chemical equation for this reaction is:

BaCl₂(aq) + 2 C₁₂H₂₃NaO₂(aq) → Ba(C₁₂H₂₃O₂)₂(s) + 2 NaCl(aq)

Similarly, barium hydroxide can be used as the barium source. The reaction with lauric acid would proceed as follows:

Ba(OH)₂(aq) + 2 C₁₂H₂₄O₂(aq) → Ba(C₁₂H₂₃O₂)₂(s) + 2 H₂O(l)

This method is widely used due to its simplicity and the high purity of the resulting precipitate, which can be easily separated by filtration, washed, and dried.

Direct Esterification and Transesterification Routes for Lauric Acid Salts (Precursors)

The precursors for this compound synthesis, primarily lauric acid and its salts, can be produced through direct esterification and transesterification reactions.

Direct Esterification: This process involves the reaction of lauric acid with an alcohol in the presence of an acid catalyst to form a laurate ester. For instance, the reaction of lauric acid with methanol (B129727) or ethanol (B145695) yields methyl laurate or ethyl laurate, respectively. biointerfaceresearch.com These esters can then be saponified using a base (like sodium hydroxide) to produce the corresponding laurate salt, which is a key reactant in the precipitation synthesis of this compound.

Transesterification: This method involves the exchange of the alcohol group of an ester with another alcohol. For example, triglycerides in natural oils, such as coconut oil or palm kernel oil (which are rich in lauric acid), can be transesterified with a simple alcohol like methanol in the presence of a catalyst to produce fatty acid methyl esters, including methyl laurate. biointerfaceresearch.com This process is a common route for biodiesel production and also serves as a source for laurate esters for further chemical synthesis. biointerfaceresearch.com

Industrial-Scale Synthesis Considerations for this compound Production

On an industrial scale, the synthesis of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and product quality. echemi.com One common industrial method is the fusion process, which involves reacting lauric acid directly with a barium compound, such as barium hydroxide, at elevated temperatures. google.com This method avoids the use of large volumes of solvents, which is a significant advantage in terms of cost and environmental impact. google.com

For example, a process can involve heating lauric acid to a molten state (around 130-140°C) and then gradually adding barium hydroxide monohydrate. google.com The reaction mixture is stirred continuously to ensure homogeneity and complete reaction. The final product is then cooled and can be ground into a powder. google.com

Key considerations for industrial production include:

Raw Material Sourcing and Purity: The quality of the final this compound product is directly dependent on the purity of the raw materials, such as lauric acid and the barium source. epicmilling.com

Reaction Conditions: Precise control of temperature, pressure, and stirring rate is crucial to optimize the reaction yield and particle size of the product. google.com

Process Efficiency: Minimizing reaction time and energy consumption are key economic drivers. echemi.com

Product Form: this compound can be produced in various forms, such as powders, flakes, or as part of a mixed-metal stabilizer system. google.comgoogle.com The desired form will dictate the final processing steps.

Equipment: The choice of reactors, filtration systems, and drying equipment is critical for large-scale production. echemi.com

Table 1: Comparison of this compound Synthesis Methods

| Feature | Precipitation/Metathesis | Fusion Process |

|---|---|---|

| Reactants | Soluble barium salt (e.g., BaCl₂) and soluble laurate (e.g., Sodium Laurate) | Lauric acid and Barium hydroxide |

| Solvent | Typically water | Generally solvent-free |

| Temperature | Room temperature or slightly elevated | Elevated temperatures (e.g., 130-140°C) |

| Key Advantage | High purity of precipitate | Avoids large solvent volumes, cost-effective |

| Key Disadvantage | Requires subsequent filtration and drying steps | May require higher energy input |

Emerging and Green Synthesis Methodologies Applicable to this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. These "green" methodologies, such as sonochemistry and enzymatic biocatalysis, are being explored for the synthesis of laurate esters and other precursors of this compound.

Sonochemical Approaches in the Synthesis of Laurate Esters and Salts

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique has shown promise in accelerating the synthesis of esters, including laurate esters. biointerfaceresearch.combiointerfaceresearch.com The application of ultrasonic irradiation can significantly reduce reaction times and temperatures compared to conventional methods. biointerfaceresearch.com

For instance, the esterification of lauric acid with alcohols like methanol and ethanol can be achieved in a much shorter time (15-30 minutes) under ultrasonic irradiation (20 kHz) compared to conventional heating methods that can take several hours. biointerfaceresearch.com This acceleration is attributed to the phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, enhancing the reaction rate.

The advantages of sonochemical synthesis include:

Reduced Reaction Times: Reactions can be completed in minutes instead of hours. biointerfaceresearch.com

Lower Energy Consumption: Often performed at room temperature, reducing the need for external heating. biointerfaceresearch.com

Improved Yields: In some cases, sonochemistry can lead to higher product yields. biointerfaceresearch.com

Enzymatic Biocatalysis for Lauric Acid Derivatives (Precursors and Analogues)

Enzymatic biocatalysis employs enzymes as catalysts to carry out chemical transformations. This approach is highly specific, operates under mild conditions, and is considered a cornerstone of green chemistry. mdpi.com Lipases are a class of enzymes that are particularly effective in catalyzing the synthesis of esters, including laurate esters and other lauric acid derivatives. scielo.brresearchgate.net

The enzymatic esterification of lauric acid with glycerol (B35011) to produce monolaurin, for example, has been successfully demonstrated using immobilized lipases like Novozym 435. researchgate.net This reaction can be carried out in solvent-free systems or in green solvents, further enhancing its environmental credentials. researchgate.net Researchers have optimized various reaction parameters, such as temperature, enzyme concentration, and substrate molar ratio, to achieve high conversion rates and selectivity. mdpi.comresearchgate.net

Furthermore, enzymatic synthesis has been applied to produce other lauric acid derivatives, such as farnesyl laurate, by reacting lauric acid with farnesol (B120207) in the presence of a lipase. nih.gov The kinetics and mechanisms of these enzymatic reactions are subjects of ongoing research to further improve their efficiency for industrial applications. nih.gov

Table 2: Research Findings in Emerging Synthesis Methodologies

| Methodology | Precursor/Analogue | Key Finding | Reference |

|---|---|---|---|

| Sonochemistry | Laurate Esters | Reaction time reduced from hours to 15-30 minutes at room temperature. | biointerfaceresearch.comresearchgate.net |

| Sonochemistry | Sucrose (B13894) Laurate Ester | Successful synthesis confirmed by FTIR and NMR spectroscopy. | biointerfaceresearch.com |

| Enzymatic Biocatalysis | Monolaurin | 87.04% conversion of lauric acid in 20 minutes using a microreactor. | researchgate.net |

| Enzymatic Biocatalysis | Farnesyl Laurate | Achieved 96.80% conversion with Lipozyme RM IM at an optimal water activity. | nih.gov |

| Enzymatic Biocatalysis | Xylityl Laurate Esters | Direct esterification of xylitol (B92547) and lauric acid in a solvent-free system under ultrasonic irradiation. | nih.gov |

Phase Transfer Catalysis in the Preparation of Related Metal Laurates

Phase Transfer Catalysis (PTC) is a powerful synthetic technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or aqueous-organic system. numberanalytics.comacenet.edu This methodology is particularly relevant for the synthesis of metal carboxylates, like metal laurates, where one reactant (an inorganic salt) is often soluble in an aqueous phase while the organic acid or its salt is soluble in an organic phase. researchgate.net

The fundamental principle of PTC involves a catalyst, typically a quaternary onium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, which transports an ion from the aqueous or solid phase into the organic phase where the reaction occurs. numberanalytics.comslideshare.net For instance, in the synthesis of a metal laurate, a phase transfer catalyst can form an ion pair with the laurate anion, shuttling it from an aqueous solution of sodium laurate into an organic solvent containing the metal salt. slideshare.net This transfer overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates under milder conditions. researchgate.net

The mechanism involves the phase transfer catalyst (Q⁺X⁻) exchanging its anion (X⁻) for the reactant anion (in this case, laurate, La⁻) at the interface of the two phases. The newly formed lipophilic ion pair (Q⁺La⁻) then diffuses into the bulk organic phase to react with the metal salt. wiley-vch.de This technique has been successfully applied to a variety of organometallic reactions, including the synthesis of metal alkyls. numberanalytics.com While specific literature on the PTC-driven synthesis of this compound is sparse, the principles are directly applicable and suggest a promising route for enhancing synthesis efficiency.

Table 1: Common Phase Transfer Catalysts and Their Characteristics

| Catalyst Type | Examples | Key Characteristics |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Readily available, cost-effective, and easy to prepare. numberanalytics.com |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Highly effective in accelerating reactions between aqueous sodium cyanide and organic substrates. wiley-vch.de |

| Crown Ethers | 18-Crown-6, Dibenzo-18-crown-6 | Exhibit high selectivity and can form stable complexes with metal ions. numberanalytics.com |

| Cryptands | [2.2.2]Cryptand | Possess high complexing ability and are versatile across a wide range of solvents. numberanalytics.com |

Parameters Governing this compound Synthesis Efficiency and Product Characteristics

The successful synthesis of this compound with desired properties hinges on the precise control of several reaction parameters. These include the stoichiometry of the reactants, reaction kinetics as influenced by temperature and time, the choice of solvent, and the methods used for purification.

The stoichiometry, or the molar ratio of reactants, is a critical factor that directly influences the yield and purity of the final product. In the synthesis of mixed metal soaps like barium-cadmium laurate, precise control over the molar proportions of the fatty acid and the metal hydroxides is essential. For example, a specific formulation involves reacting approximately 1.6 molar proportions of lauric acid first with 1 molar proportion of cadmium hydroxide, followed by the addition of about 0.3 molar proportion of barium hydroxide monohydrate. google.com This sequential addition and controlled stoichiometry ensure the formation of the desired mixed metal laurate composition. google.com

Table 2: Example of Reactant Stoichiometry in Mixed Metal Laurate Synthesis

| Product Composition | Molar Proportions of Reactants | Reference |

| 37.5% this compound, 62.5% Cadmium Laurate | 1.6 molar proportions Lauric Acid, 1 molar proportion Cadmium Hydroxide, 0.3 molar proportion Barium Hydroxide Monohydrate | google.com |

The rate of this compound formation is strongly dependent on both temperature and reaction time. Synthesis is often performed at elevated temperatures to ensure the reactants are in a molten state or to overcome the activation energy of the reaction. For instance, the fusion process for preparing barium-cadmium laurate is conducted by heating lauric acid to 130°C - 140°C before adding the metal hydroxides. google.com In another method for a related barium cadmium salt, the reaction is carried out at a lower temperature range of 60–80°C but for a significantly longer duration of 8–12 hours to ensure completion.

The choice of solvent or reaction medium plays a pivotal role in the synthesis of this compound, influencing reactant solubility, reaction rate, and product isolation. Many syntheses are performed in an inert organic solvent to facilitate the reaction between the organic lauric acid and the inorganic barium source. For example, hexane (B92381) can be used as a solvent to suspend cadmium oxide in a mixture with lauric acid before the addition of barium hydroxide. The use of a solvent ensures homogeneity and can help to control the reaction temperature.

In other applications, stabilizer systems containing this compound are prepared in a hydrocarbon solvent. google.com The properties of the solvent system, such as polarity and boiling point, are crucial. For some syntheses, a biphasic system consisting of an organic solvent and water is employed, which is particularly relevant when using phase transfer catalysis. cardiff.ac.uk The solvent can also play a key role in the final properties of the product; for example, carrying out the formation of a cadmium carboxylate salt in the presence of a high-boiling organic solvent can yield a liquefied product. google.com In some cases, the synthesis can be performed as a fusion process without any solvent, where the molten lauric acid itself acts as the reaction medium. google.com The selection of an appropriate solvent system is therefore a critical parameter that must be tailored to the specific reaction method, scale, and desired final product form.

After synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and solvents. The specific techniques employed depend on the synthesis method and the physical state of the product.

A common and straightforward method involves filtration to separate the solid this compound precipitate from the liquid reaction medium, followed by drying, which may involve solvent evaporation. For products synthesized in a fusion process, the molten product is poured into a pan for cooling and can then be ground into a powder. google.com

More rigorous purification can be achieved through recrystallization. This involves dissolving the crude product in a suitable hot solvent mixture, such as acetone (B3395972) and methanol, followed by cooling to induce crystallization of the purified compound. orgsyn.orgitmedicalteam.pl The purified crystals are then collected by suction filtration and dried. orgsyn.org Another common technique is washing the crude product. For instance, the product can be washed with an aqueous solution like 2% potassium hydroxide to remove acidic impurities, or with dilute acid to remove basic residues. orgsyn.org Solvent extraction is another valuable method, particularly for separating the desired product from impurities with different solubilities in a two-phase liquid system. itmedicalteam.pl For barium-containing compounds, purification can sometimes involve precipitating the barium as a salt like barium sulphate, which is then washed and filtered. dupont.comgoogle.com

Table 3: Common Purification Techniques

| Technique | Description | Application Example |

| Filtration & Drying | Mechanical separation of the solid product from the liquid reaction medium, followed by removal of residual solvent. | Isolating the this compound precipitate after synthesis in a solvent. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the purified compound to crystallize out. itmedicalteam.pl | Purifying waxy products by dissolving in hot acetone/methanol, filtering, and cooling to precipitate the pure compound. orgsyn.org |

| Washing | Rinsing the crude product with a specific solution to remove soluble impurities. | Washing with potassium hydroxide solution to remove acidic impurities or with dilute sulfuric acid to remove amine salts. orgsyn.org |

| Extraction | Separating compounds based on their differential solubilities in two immiscible liquid phases. itmedicalteam.pl | Using an organic solvent to extract an oily product from an aqueous suspension. orgsyn.org |

Advanced Structural Characterization and Spectroscopic Analysis of Barium Laurate

Spectroscopic Probing of Barium Laurate Chemical Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding environment of this compound. By interacting with the molecule in different ways, each method provides a unique piece of the structural puzzle, from vibrational modes of functional groups to the precise mass of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Environment in this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the coordination environment of the carboxylate group in this compound. The formation of the barium salt from lauric acid results in distinct changes in the vibrational spectrum, particularly in the carboxyl group region.

In the infrared spectrum of lauric acid, a characteristic absorption band for the carbonyl (C=O) stretch is observed around 1700 cm⁻¹. Upon formation of this compound, this band disappears and is replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate anion (COO⁻). ajabs.org The positions of these bands are highly sensitive to the nature of the metal ion and its coordination geometry. For analogous metal laurates, these bands appear in the regions of 1510-1600 cm⁻¹ and 1410-1435 cm⁻¹, respectively, confirming the ionic character of the compound. ajabs.org

The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_asym - ν_sym) is particularly diagnostic of the coordination mode of the carboxylate ligand to the metal center. Different coordination modes such as monodentate, bidentate chelating, or bidentate bridging result in different Δν values. This allows for a detailed analysis of the bonding between the barium ion and the laurate ligands. Other characteristic bands in the spectra include the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups of the laurate's hydrocarbon tail, typically observed between 2850 and 2960 cm⁻¹.

Interactive Table 1: Typical Vibrational Bands for this compound Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric CH₂ Stretch | ~2920 | Indicates the presence of the alkyl chain. |

| Symmetric CH₂ Stretch | ~2850 | Indicates the presence of the alkyl chain. |

| Asymmetric COO⁻ Stretch | 1510 - 1600 | Confirms ionic carboxylate formation; position indicates coordination environment. ajabs.org |

| Symmetric COO⁻ Stretch | 1410 - 1435 | Confirms ionic carboxylate formation; used with ν_asym to determine coordination. ajabs.org |

Raman spectroscopy provides complementary information. While the carboxylate stretches are also visible in Raman spectra, the C-H stretching and C-C skeletal modes of the alkyl chain are often more intense, providing further confirmation of the ligand structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Ligand Exchange Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the solution-state structure, conformation, and dynamic behavior of this compound. While barium itself is not typically studied by NMR, ¹H and ¹³C NMR spectroscopy provide detailed information about the laurate ligand.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons along the alkyl chain. The terminal methyl (CH₃) protons would appear as a triplet at the most upfield position (lowest ppm), typically around 0.9 ppm. The numerous methylene (CH₂) groups in the chain would produce overlapping multiplets in the range of 1.2-1.6 ppm. The methylene group alpha to the carboxylate group (α-CH₂) is deshielded by the electronegative oxygen atoms and would appear further downfield, typically around 2.2 ppm. Coordination to the barium ion can induce shifts in these proton signals compared to the free laurate anion, providing insight into the electronic environment.

¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals along the laurate chain. The carbonyl carbon of the carboxylate group is the most downfield signal, typically appearing in the 175-185 ppm region.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the conformation of the laurate chains by detecting protons that are close in space. For ligand exchange studies, temperature-dependent NMR experiments or exchange spectroscopy (EXSY) can be used to measure the rate at which laurate ligands exchange between the coordination sphere of the barium ion and the bulk solution.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Laurate Ligand in this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹H | Terminal CH₃ | ~0.9 (triplet) | Identifies the end of the alkyl chain. |

| ¹H | Bulk (CH₂)n | ~1.2 - 1.6 (multiplet) | Represents the main hydrocarbon backbone. |

| ¹H | α-CH₂ | ~2.2 (triplet) | Identifies the methylene group adjacent to the carboxylate, sensitive to coordination. |

| ¹³C | Terminal CH₃ | ~14 | Identifies the terminal carbon. |

| ¹³C | Bulk (CH₂)n | ~22 - 34 | Signals for the individual carbons of the backbone. |

| ¹³C | α-CH₂ | ~35 | Carbon adjacent to the carboxylate group. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling of this compound

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for identifying and quantifying impurities. For a molecule to be detected by MS, it must first be ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The chemical formula for this compound is C₂₄H₄₆BaO₄. The molecular weight is approximately 535.95 g/mol . nih.gov In a mass spectrum, the peak corresponding to the intact ionized molecule is known as the molecular ion peak (M⁺). The m/z value of this peak provides direct confirmation of the molecular weight of the compound. nih.govresearchgate.net Depending on the ionization technique used, adducts with other ions may also be observed.

Fragmentation of the molecular ion can also occur, providing structural information. For this compound, common fragmentation pathways would involve cleavage of the alkyl chain or loss of the carboxylate groups. The resulting fragmentation pattern is a fingerprint that can aid in structural confirmation.

MS is also exceptionally sensitive for impurity profiling. Potential impurities in this compound could include unreacted lauric acid, other metal soaps, or byproducts from the manufacturing process. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate these impurities from the main compound before they are detected by the mass spectrometer, allowing for their identification and quantification even at trace levels. compoundchem.com

Diffraction and Microscopic Investigations of this compound Morphology and Crystallinity

While spectroscopy reveals molecular-level details, diffraction and microscopy techniques are used to investigate the long-range order and macroscopic form of this compound, defining its solid-state properties.

X-ray Diffraction (XRD) for this compound Crystal Structure, Phase Purity, and Crystallite Size Determination

X-ray diffraction (XRD) is the principal technique for analyzing the crystalline structure of solid materials like this compound. When a beam of X-rays is directed at a crystalline sample, it is diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams are recorded to produce a diffraction pattern, which serves as a unique fingerprint of the crystalline phase.

Crystal Structure: The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are governed by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ) and the diffraction angle (θ) to the spacing between crystal lattice planes (d-spacing). pdx.edu By analyzing the set of d-spacings, the unit cell parameters (the dimensions and angles of the fundamental repeating unit of the crystal) and the crystal system (e.g., cubic, tetragonal, triclinic) can be determined. For example, the related compound silver laurate has been identified as having a triclinic crystal system. wikipedia.org A full crystal structure determination involves analyzing the intensities of the diffraction peaks to map the positions of each atom within the unit cell.

Phase Purity: The XRD pattern is unique to a specific crystalline compound. Therefore, XRD is an excellent method for assessing the phase purity of a this compound sample. researchgate.netnih.gov The presence of any crystalline impurities, such as unreacted starting materials or different crystalline phases (polymorphs) of this compound, would result in additional peaks in the diffraction pattern. By comparing the experimental pattern to a reference pattern for pure this compound, the presence and identity of other phases can be determined.

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites) within the sample. Smaller crystallites cause broader peaks. This relationship is described by the Scherrer equation, which can be used to estimate the average crystallite size. pdx.eduoregonstate.eduresearchgate.net

Interactive Table 3: Example of Crystallite Size Calculation using the Scherrer Equation The Scherrer equation is given by: D = (K * λ) / (β * cos(θ)) Where:

D = Mean crystallite size

K = Scherrer constant (~0.9)

λ = X-ray wavelength (e.g., 0.15406 nm for Cu Kα)

β = Full Width at Half Maximum (FWHM) of the diffraction peak in radians

θ = Bragg angle in radians

| Parameter | Example Value | Description |

| Peak Position (2θ) | 21.5 degrees | The angle where a major diffraction peak is observed. |

| FWHM (β) in degrees | 0.25 degrees | The measured width of the peak at half its maximum intensity. |

| X-ray Wavelength (λ) | 0.15406 nm | For a standard Copper X-ray source. |

| Calculated Crystallite Size (D) | ~32.5 nm | The estimated average size of the crystalline domains. |

This calculation provides valuable information about the material's microstructure, which can influence its bulk properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution of this compound

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. nih.gov The method uses a focused beam of electrons to scan the sample's surface, generating various signals that provide information about its structure and composition. nih.gov The high-resolution, three-dimensional images produced by SEM are invaluable for determining particle shape, size distribution, and surface texture. nih.gov

Table 1: Illustrative Particle Size Data for Barium Compounds from SEM Analysis

| Compound | Average Particle Size (nm) | Observed Morphologies | Reference |

|---|---|---|---|

| Barium Sulfate | 381.9 | Uniform, smallest particles | nih.gov |

| Barium Sulfate | 218.8 - 381.9 | Varies with concentration | nih.gov |

This table is illustrative and based on data for barium sulfate, as specific data for this compound was not found.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Homogeneity Mapping of this compound

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.org Each element has a unique atomic structure and therefore produces a unique set of X-ray peaks, allowing for the identification and quantification of the elements present. wikipedia.org EDX can also be used to create elemental maps, showing the spatial distribution of different elements on the sample's surface, which is crucial for assessing the homogeneity of the material. intertek.com

An EDX spectrum of pure this compound would be expected to show peaks corresponding to barium (Ba), carbon (C), and oxygen (O), the constituent elements of the compound. The relative atomic and weight percentages of these elements can be determined from the spectrum. While a specific EDX spectrum for this compound is not available, the technique's utility in confirming the elemental composition of barium-containing compounds, such as barium borate glass, has been demonstrated. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C24H46BaO4)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Barium | Ba | 137.33 | 1 | 137.33 | 25.56 |

| Carbon | C | 12.01 | 24 | 288.24 | 53.66 |

| Hydrogen | H | 1.01 | 46 | 46.46 | 8.65 |

This table represents the theoretical elemental composition and is not derived from experimental EDX data.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging of this compound

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the detailed visualization of a material's internal structure at the nanoscale. researchgate.net Unlike SEM, which probes the surface, TEM transmits a beam of electrons through an ultra-thin specimen to form an image. nanosurf.com This makes it possible to observe the size, shape, and arrangement of nanoparticles, as well as to visualize the crystallographic lattice of the material. nottingham.ac.uk

Specific TEM studies on this compound are not prevalent in the existing literature. However, the application of TEM to other nanoscale barium compounds, such as barium titanate, has been shown to reveal important structural information. vanderbilt.edu For this compound, TEM could be employed to study the morphology of individual nanocrystals, identify any crystalline defects, and measure the lattice spacing. High-resolution TEM (HRTEM) would be particularly useful for visualizing the atomic arrangement within the crystal structure. vanderbilt.edu

Thermal and Rheological Analysis in this compound Material Science

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Thermal Event Enthalpies of this compound

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tudelft.nl It is a powerful tool for studying thermal transitions such as melting, crystallization, and glass transitions. uc.edu A DSC thermogram plots heat flow against temperature, with endothermic events (heat absorption) and exothermic events (heat release) appearing as peaks. nih.gov The area under these peaks can be integrated to determine the enthalpy of the transition (ΔH), which is the amount of energy absorbed or released during the phase change. nih.gov

While a specific DSC thermogram for this compound was not found, the analysis of similar long-chain carboxylate salts suggests that it would exhibit complex phase behavior. The DSC curve would likely show one or more endothermic peaks corresponding to the melting of the hydrocarbon chains and the final decomposition of the salt structure. For fatty acids like lauric acid, DSC is used to determine the melting point and latent heat of fusion. researchgate.net In a compound like this compound, the ionic interactions between the barium and carboxylate groups would significantly influence these thermal transitions.

Table 3: Hypothetical Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

|---|---|---|---|

| Solid-Solid Transition | < 100 | Endothermic | Reordering of the alkyl chains |

| Melting | 100 - 250 | Endothermic | Transition from solid to liquid phase |

This table is hypothetical and intended to illustrate the type of data obtained from a DSC experiment. Actual values for this compound may differ.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability Profiling of this compound

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is primarily used to determine the thermal stability of materials and to study their decomposition pathways. nih.gov A TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is an indicator of the material's thermal stability.

Although a TGA curve for this compound is not available, a study on the thermal decomposition of barium valerate, a similar barium carboxylate, provides valuable insights. The decomposition of barium valerate in an inert atmosphere was found to occur in multiple steps, initially forming barium carbonate and then barium oxide at higher temperatures. researchgate.net A similar decomposition pathway can be anticipated for this compound. The thermal stability of Group 2 carbonates and nitrates is known to increase down the group, suggesting that barium compounds are generally more thermally stable than their lighter counterparts. chemguide.co.uk

Table 4: Anticipated Decomposition Steps for this compound based on TGA

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

|---|---|---|---|

| 350 - 500 | Variable | Ketones, hydrocarbons | Barium Carbonate (BaCO3) |

This table is based on the decomposition of a similar compound, barium valerate, and represents a likely decomposition pathway for this compound.

Rheological Characterization of this compound Dispersions and Formulations

Rheology is the study of the flow and deformation of matter. nih.gov The rheological characterization of dispersions and formulations is crucial for understanding their behavior during processing, storage, and application. Key rheological properties include viscosity (resistance to flow), shear thinning (decrease in viscosity with increasing shear rate), and viscoelasticity (exhibiting both viscous and elastic properties). mdpi.com

Specific rheological data for this compound dispersions were not found in the reviewed literature. However, studies on suspensions of other barium compounds, such as barium sulfate, have shown that they typically exhibit non-Newtonian, shear-thinning behavior. researchgate.net The rheology of such dispersions is influenced by factors like particle size, shape, concentration, and particle-particle interactions. anton-paar.com For formulations containing this compound, rheological measurements would be essential for optimizing properties such as spreadability, stability, and texture. Techniques such as rotational rheometry would be used to measure viscosity as a function of shear rate, while oscillatory rheometry could probe the viscoelastic properties (storage and loss moduli). researchgate.net

Table 5: Key Rheological Parameters and Their Significance for this compound Dispersions

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Viscosity | η | A measure of a fluid's resistance to flow. | Determines ease of mixing, pumping, and application. |

| Shear Stress | τ | The force per unit area required to shear a fluid. | Related to the force needed to initiate flow. |

| Shear Rate | γ̇ | The rate at which a fluid is sheared or "stirred". | Influences the viscosity of non-Newtonian fluids. |

| Storage Modulus | G' | A measure of the elastic response of a material. | Indicates the solid-like behavior and structure of the dispersion. |

Mechanistic Studies of Barium Laurate in Functional Systems

Elucidation of Polymer Stabilization Mechanisms by Barium Laurate

This compound is a well-established heat stabilizer for polyvinyl chloride (PVC), often used in combination with other metal soaps. Its primary function is to mitigate the degradation of the polymer matrix when exposed to heat during processing and end-use. This degradation primarily involves the autocatalytic elimination of hydrogen chloride (HCl), leading to discoloration, embrittlement, and loss of mechanical properties.

The principal mechanism by which this compound stabilizes PVC is through the scavenging of hydrogen chloride. As PVC degrades, it releases HCl, which further catalyzes the degradation process. This compound, a metal soap, effectively neutralizes this acidic byproduct. The reaction can be represented as follows:

Ba(C₁₁H₂₃COO)₂ + 2HCl → BaCl₂ + 2C₁₁H₂₃COOH

The effectiveness of an acid scavenger is dependent on its ability to react with HCl at a rate faster than the HCl-catalyzed degradation of PVC. mdpi.com The reaction between barium hydroxide (B78521) and hydrochloric acid is a rapid acid-base neutralization, suggesting that this compound would also react readily with HCl. gauthmath.comchemguide.co.uk

| Chemical Nature | The basicity of the carboxylate anion and the Lewis acidity of the barium cation influence the reactivity towards HCl. |

This compound is rarely used as a sole stabilizer in PVC formulations. Instead, it is most effective when used in synergistic combination with primary stabilizers such as cadmium laurate or zinc laurate. kanademy.comresearchgate.net These primary stabilizers are more efficient at replacing the labile chlorine atoms on the PVC chain, which are the initiation sites for degradation. However, the reaction of these primary stabilizers with HCl produces cadmium chloride (CdCl₂) and zinc chloride (ZnCl₂), which are strong Lewis acids and can catastrophically accelerate PVC degradation, a phenomenon often referred to as "zinc burning" or "cadmium burning". kanademy.comresearchgate.net

This is where the synergistic role of this compound becomes critical. This compound reacts with CdCl₂ or ZnCl₂ in a metathesis or exchange reaction to regenerate the primary stabilizer and form barium chloride (BaCl₂). kanademy.comresearchgate.net

Ba(C₁₁H₂₃COO)₂ + ZnCl₂ → BaCl₂ + Zn(C₁₁H₂₃COO)₂

Barium chloride is a significantly weaker Lewis acid than zinc chloride or cadmium chloride and does not promote the degradation of PVC to the same extent. kanademy.com This exchange reaction effectively removes the detrimental chlorides from the system, allowing the primary stabilizer to continue its function of protecting the polymer. This synergistic mechanism is key to achieving long-term thermal stability in PVC products. researchgate.netacs.org The relative order of Lewis acid activity of the resulting metal chlorides is a critical factor in this synergistic effect. kanademy.com

Table 2: Lewis Acid Activity of Metal Chlorides in PVC Degradation

| Metal Chloride | Lewis Acid Strength | Effect on PVC Degradation |

|---|---|---|

| ZnCl₂ | Strong | Accelerates degradation |

| CdCl₂ | Strong | Accelerates degradation |

| PbCl₂ | Moderate | Moderate acceleration |

| BaCl₂ | Weak | Does not significantly accelerate degradation |

| Oc₂SnCl₂ | Weak | Does not significantly accelerate degradation |

Source: kanademy.com

Beyond its role as an HCl scavenger, this compound interacts with the PVC matrix and other degradation products in several ways. Solid barium carboxylates, such as this compound, also function as lubricants during the processing of PVC. kanademy.com The long aliphatic chains of the laurate anions reduce friction between the PVC particles and between the polymer and the processing equipment. This lubricating effect is crucial for achieving a smooth and uniform melt flow.

Furthermore, it is proposed that metal soaps can react with the conjugated polyene sequences that are formed during PVC degradation. sci-hub.se These colored polyenes are responsible for the discoloration of the polymer. While the exact mechanism is not fully elucidated for this compound, it is believed that the metal carboxylate can cause a scission of the polyene chains, leading to a lightening of the color. There is also the possibility of the laurate anion substituting for labile chlorine atoms on the PVC chain, similar to the action of primary stabilizers, although this is considered a secondary and less significant stabilization pathway for barium soaps. researchgate.net

Fundamental Aspects of this compound in Lubrication Science

Barium-based greases, often formulated with barium soaps like this compound, are known for their excellent thermal stability, water resistance, and load-carrying capacity. chemicalformulaservices.com These properties make them suitable for demanding applications in industries such as steel, aviation, and marine. chemicalformulaservices.com

In the regime of boundary lubrication, where the lubricant film is thin and asperity contact between surfaces occurs, the performance of the lubricant is dictated by the formation of a protective surface film. This compound, as a component of lubricating grease, contributes to the formation of such a film through adsorption onto the metal surfaces. The polar carboxylate head of the laurate molecule has an affinity for the metal surface, while the long, non-polar hydrocarbon tail provides a low-shear strength layer.

Studies on the adsorption of sodium laurate on mineral surfaces have shown that it follows the Langmuir isotherm model, indicating the formation of a monolayer with energetically equivalent adsorption sites. scispace.comresearchgate.net It is plausible that a similar adsorption mechanism occurs with this compound on metal surfaces, where the barium and laurate ions adsorb to form a protective boundary film. The thermodynamics of this process for sodium laurate suggest that it is a spontaneous and exothermic process, favoring adsorption at lower temperatures. researchgate.net The formation of this adsorbed layer is critical in preventing direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net

The molecular structure of this compound plays a significant role in its tribological performance. The long, straight hydrocarbon chain of the laurate anion (C12) is crucial for forming an effective lubricating film. Longer chain fatty acids generally provide better friction reduction due to stronger van der Waals forces between the aligned hydrocarbon tails, leading to a more densely packed and robust boundary film. nih.gov

Barium complex greases, which can contain this compound, are known for their superior adhesion and film strength. chemicalformulaservices.com The presence of the barium soap contributes to these properties. The tribological performance of lubricants containing additives is a complex interplay of factors including the formation of adsorbed layers and tribochemical reaction films. diva-portal.org In the case of this compound, it is likely that under the high pressures and temperatures generated at asperity contacts, a tribochemical reaction can occur between the this compound and the metal surface, forming a protective layer that may include barium oxides and iron carboxylates. While specific studies detailing the tribological performance of this compound as a neat additive are scarce, research on greases containing barium complexes demonstrates their excellent friction-reducing and anti-wear properties. rsc.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen chloride |

| Polyvinyl chloride |

| Barium chloride |

| Lauric acid |

| Cadmium laurate |

| Zinc laurate |

| Cadmium chloride |

| Zinc chloride |

| Sodium laurate |

| Barium hydroxide |

| Barium oxide |

Advanced Applications Research of Barium Laurate in Specialized Material Systems

Barium Laurate in Polymer Processing and Formulation Development

This compound serves as a critical additive in the polymer industry, primarily recognized for its function as a heat stabilizer, particularly for polyvinyl chloride (PVC). ontosight.ai Its incorporation into polymer matrices can significantly influence the material's performance during and after processing.

Optimization of this compound Loading for Enhanced Polymer Thermal Stability and Processability

The primary function of this compound in polymers such as PVC is to enhance thermal stability during high-temperature processing. As a metallic soap, it acts as an acid scavenger. During the processing of halogen-containing polymers like PVC, thermal degradation can lead to the release of acids (e.g., hydrochloric acid, HCl), which can auto-catalyze further degradation, causing discoloration and embrittlement. google.com this compound neutralizes these acidic byproducts, preventing this degradation cascade.

Table 1: Functional Roles of this compound in Polymer Processing

| Property Enhanced | Mechanism of Action |

|---|---|

| Thermal Stability | Neutralizes acidic byproducts (e.g., HCl from PVC), preventing autocatalytic degradation. google.com |

| Processability | Acts as a lubricant, enhancing polymer flow and reducing friction against processing equipment. baerlocher.com |

| Long-Term Stability | Reduces polymer chain degradation over time, extending the service life of the material. |

Investigation of this compound Impact on Mechanical Properties (e.g., Elongation, Tensile Strength) of Polymer Films

Conversely, laurate-based plasticizers, such as sucrose (B13894) laurate, have been shown to have the opposite effect. In PVC films, increasing the concentration of sucrose laurate led to a decrease in the modulus of elasticity and tensile strength but caused a significant (up to fourfold) increase in the relative elongation at break. biointerfaceresearch.com Given that this compound possesses characteristics of both a metallic compound and a fatty acid salt, its net effect on mechanical properties likely depends on its concentration, its interaction with the polymer matrix, and the presence of other additives. It may provide a degree of lubrication between polymer chains, potentially affecting elongation, while the barium component could contribute to stiffness.

Table 2: General Effects of Related Additives on Polymer Mechanical Properties

| Additive Type | Effect on Tensile Strength | Effect on Elongation at Break | Reference Finding |

|---|---|---|---|

| Barium Sulfate (Filler) | Increases | Decreases | Good dispersion of BaSO₄ particles in an LDPE matrix results in improved mechanical properties. ijaerd.org |

| Sucrose Laurate (Plasticizer) | Decreases | Increases | The relative elongation at break for PVC films is up to 4 times higher with 20% w/w sucrose laurate content. biointerfaceresearch.com |

Compatibility Studies of this compound with Various Polymer Resins and Additives

The compatibility between this compound and the host polymer resin is a determining factor in its effectiveness. This compound is generally considered an external lubricant, meaning it has low compatibility with the polymer. bitmesra.ac.in This limited compatibility is intentional and beneficial; the additive migrates to the surface of the polymer melt, where it reduces friction between the polymer and hot metal surfaces of processing equipment like extruders and calender rolls. baerlocher.combitmesra.ac.in

However, poor compatibility can also lead to issues like "plate-out," where the stabilizer deposits on processing equipment. google.com The properties of laurates are significantly influenced by their metal base, which affects their polarity and, consequently, their compatibility with different resins. baerlocher.com this compound's chemical inertness, a characteristic shared with other barium compounds like barium sulfate, ensures stability and prevents unwanted chemical reactions with other additives in a formulation. polymeradd.co.th In rigid polymer applications, such as for rigid PVC, the amount of liquid stabilizer systems containing this compound must be minimized to avoid deleteriously affecting the rigidity and lowering the softening temperature of the final product, which underscores the importance of managing compatibility. google.com

This compound in Thermal Energy Storage and Management Systems

Beyond polymer processing, barium compounds are being researched for applications in thermal energy storage, particularly as phase change materials (PCMs) integrated into construction materials to improve energy efficiency.

Design and Characterization of Barium-Based Phase Change Materials for Concrete Applications

Barium-based compounds have been identified as promising phase change materials for controlling the heat of hydration in massive concrete structures. nih.govnih.gov During the curing of large volumes of concrete, the exothermic hydration of cement can generate significant heat, leading to high thermal stresses that can cause microcracks and compromise the structure's integrity. nih.gov PCMs can be incorporated into the concrete mix to mitigate this.

One experimental study identified a barium-based PCM, specifically barium hydroxide (B78521) octahydrate [Ba(OH)₂ · 8H₂O], as highly effective. nih.gov Characterization tests, including microconduction calorimetry and simplified adiabatic temperature rise tests, demonstrated that cement mortar containing this barium-based PCM exhibited the lowest total heat of hydration compared to other inorganic PCMs. nih.gov The material's good latent heat properties were shown to be effective in preventing significant volume changes and thermal stress, thereby reducing the risk of cracking. nih.gov The design involves directly adding the barium-based PCM into the concrete mix, where it can act as a thermal regulator. nih.govuminho.pt

Table 3: Characterization of Barium-Based PCM in Cement Mortar

| Parameter | Observation | Benefit for Concrete Application | Source |

|---|---|---|---|

| Total Hydration Heat | Lowest among seven tested inorganic PCMs. | Reduces peak temperature during curing. | nih.gov |

| Latent Heat Properties | Good latent heat capacity. | Helps prevent volume change and thermal stress. | nih.gov |

| Effect on Cracking | Reduces microcracks caused by thermal stress. | Enhances durability of mass concrete structures. | nih.gov |

Thermal Regulation Mechanisms of this compound in Cementitious Composites

The thermal regulation mechanism of a barium-based PCM in cementitious composites is based on the principles of latent heat storage. nih.govuminho.pt Phase change materials absorb or release a large amount of energy at a nearly constant temperature as they change their physical state (e.g., from solid to liquid or vice versa). mdpi.com

When incorporated into concrete, the process unfolds as follows:

Heat Absorption (Charging): As the temperature of the concrete rises due to the heat of hydration, the barium-based PCM absorbs this thermal energy. When the temperature reaches the PCM's melting point, it begins to change phase from solid to liquid. This endothermic process absorbs a significant amount of latent heat, which attenuates the rate of temperature increase and lowers the peak temperature reached by the concrete. nih.govuminho.pt

Heat Release (Discharging): As the concrete later cools, the PCM releases the stored latent heat as it solidifies back from a liquid to a solid state. This release of energy slows the cooling rate of the concrete. nih.gov

This compound in Sensing and Analytical Devices

This compound has emerged as a compound of interest in the field of chemical sensing, particularly for the fabrication of potentiometric ion-selective electrodes (ISEs) designed for the quantitative determination of barium ions (Ba²⁺). The utility of this compound in these analytical devices stems from its ability to act as an ionophore, a molecule that selectively binds to a specific ion. This selective interaction is the fundamental principle enabling the measurement of barium concentrations in various aqueous environments.

Development and Characterization of Barium-Sensitive Ion-Selective Electrodes Utilizing this compound

The construction of a barium-sensitive ISE typically involves embedding this compound into a polymeric membrane, most commonly made of polyvinyl chloride (PVC). mdpi.com This membrane acts as the sensing element. The fabrication process involves dissolving PVC, a plasticizer, and the this compound ionophore in a solvent, which is then cast to form a thin, durable membrane. mdpi.com This ion-selective membrane is then affixed to an electrode body, which contains an internal reference solution and a reference electrode. ekb.eg

One approach to developing such a sensor involves a spinning pellet composed of this compound and lauric acid, which serves as the barium-responsive element in a flow system, using a glass electrode as the primary sensor. tandfonline.comtandfonline.com The performance of these electrodes is meticulously characterized by several key parameters that define their analytical utility. Research has shown that electrodes using various ionophores can achieve near-Nernstian slopes, low detection limits, and rapid response times. For instance, some barium-selective electrodes exhibit Nernstian slopes around 29.6 mV per decade of concentration change and can detect barium ions at concentrations as low as 5.6 x 10⁻⁷ M. psu.edu The response time, which is the time taken to reach a stable potential reading after a change in barium concentration, is often very short, sometimes less than 15 seconds. psu.edu

The operational lifetime of these sensors is also a critical factor, with some this compound-based electrodes demonstrating stable performance for extended periods, such as two months, without significant divergence in their potential readings. psu.edu The table below summarizes typical performance characteristics for barium-selective electrodes, providing a comparative overview of their analytical capabilities.

| Performance Characteristic | Reported Value |

| Linear Concentration Range | 1.0×10⁻⁶ M to 1.0×10⁻² M psu.edu |

| Slope (Nernstian Response) | 29.6 ± 0.5 mV/decade psu.edu |

| Lower Detection Limit (LOD) | 5.6 x 10⁻⁷ M psu.edu |

| Response Time | < 15 seconds psu.edu |

| Operational Lifetime | At least 2 months psu.edu |

| Optimal pH Range | 2.6 to 11.0 psu.edu |

This table presents a compilation of performance data from research on various barium-selective electrodes to illustrate typical characterization results.

Response Mechanisms and Selectivity of this compound-Based Sensing Elements

The fundamental response mechanism of a this compound-based ISE relies on the selective complexation and ion-exchange process occurring at the interface between the PVC membrane and the sample solution. psu.edu When the electrode is immersed in a solution containing barium ions, the this compound within the membrane selectively binds to these Ba²⁺ ions. This interaction creates a phase-boundary potential across the membrane. According to the Nernst equation, this potential is directly proportional to the logarithm of the activity (or concentration) of the barium ions in the solution. This potential difference is measured against a stable reference electrode, allowing for the quantification of barium ions. The rapid exchange kinetics of the Ba²⁺-laurate complex is a key factor in the fast response time of these sensors. psu.edu

Selectivity is arguably the most critical characteristic of an ion-selective electrode, defining its ability to measure a target ion accurately in the presence of other, potentially interfering, ions. The selectivity of a this compound sensor is determined by how strongly the laurate ionophore binds to barium compared to other cations. This preference is quantified by selectivity coefficients (K pot, Ba, M), where a smaller value indicates better selectivity for Ba²⁺ over the interfering ion M.

Catalytic Science Involving Barium and Laurate Species

Barium Compounds as Heterogeneous and Homogeneous Catalysts (Broader Context)

Barium, an alkaline earth metal, and its compounds are recognized for their catalytic functions across various chemical transformations. alfachemic.com While elemental barium is highly reactive, its compounds, particularly oxides and hydroxides, serve as effective catalysts in industrial applications. alfachemic.comvedantu.com Barium oxide (BaO) is noted as a base catalyst for organic reactions like aldol (B89426) condensation and transesterification. mdpi.com The catalytic activity of alkaline earth metals often increases down the group, making barium an attractive option for homogeneous catalysis. chemistryviews.org Barium-containing catalysts are employed in processes ranging from ethoxylation to produce surfactants to the degradation of polystyrene. alfachemic.com

Barium complexes have emerged as exceptionally competent precatalysts for chemoselective dehydrocoupling reactions, which are crucial for creating bonds between two different hetero-elements (E-E'). univ-rennes.fr These reactions are atom-efficient and are used to produce fine chemicals and new materials. univ-rennes.franr.fr Barium-catalyzed processes are particularly effective for the N-H/H-Si cross-dehydrocoupling of amines and hydrosilanes to generate silazanes. univ-rennes.fr Research has shown that barium is often the most efficient metal for this type of catalysis by a significant margin. univ-rennes.fr

The development of well-defined barium complexes has been a key area of research to overcome the challenges posed by Schlenk equilibria, which can lead to ill-defined catalytic species. chemistryviews.org For instance, the barium complex [Ba(N(SiMe₃)₂)₂·(THF)₂] has been successfully used to catalyze the dehydrocoupling of hydrosilanes with amines to synthesize ferrocene-containing polycarbosilazanes. acs.orgacs.org These catalytic reactions can be performed under mild conditions to produce polymers that are precursors to magnetic iron-containing ceramics. acs.org This research has led to a better understanding of the reactivity of unique barium complexes in catalyzing dehydrocoupling and dehydropolymerization reactions, opening prospects for new materials with properties like flame retardancy. anr.fr

Barium is a well-established and effective promoter for catalysts used in ammonia (B1221849) synthesis, a cornerstone of the chemical industry. researchgate.net It is often used to enhance the activity of both iron-based and cobalt-based catalysts. rsc.orgresearchgate.net The role of barium is considered multifaceted, with evidence suggesting it acts as both a structural and an electronic promoter. researchgate.netmdpi.com As a structural promoter, it can help develop the active phase surface and prevent sintering, while as an electronic promoter, it can facilitate the donation of electrons, which is believed to promote the rate-determining step of ammonia synthesis. rsc.orgmdpi.commst.edu

In cobalt-based catalysts, the addition of barium has been shown to significantly increase the rate of ammonia synthesis compared to unpromoted catalysts. rsc.org For example, a 5 wt% addition of barium to a cobalt catalyst supported on mixed magnesium-lanthanum oxides resulted in a nearly five-fold increase in the ammonia synthesis rate under specific conditions. rsc.org The formation of Co(core)–BaO(shell) structures is thought to create new active sites and facilitate the desorption of ammonia from the catalyst surface. rsc.org Similarly, in ruthenium-based catalysts, barium promotion is crucial for high activity, with the active form of the promoter believed to be a mixture of metallic barium (Ba⁰) and barium oxide (BaO) under operating conditions. researchgate.net

Beyond ammonia synthesis, barium compounds serve as primary catalysts in other industrial processes. Barium oxide is widely used as an ethoxylation catalyst for the reaction between ethylene (B1197577) oxide and alcohols to produce nonionic surfactants with a narrow adduct distribution. alfachemic.comgoogle.com Barium hydroxide (B78521) has also been used as a heterogeneous base catalyst for transesterification reactions to produce biodiesel. alfachemic.comtaylorandfrancis.com

Table 1: Effect of Barium Promotion on Cobalt Catalyst Performance in Ammonia Synthesis

Reaction Conditions: 470 °C, 6.3 MPa, H₂/N₂ = 3. Source: rsc.org

| Catalyst | Ba Content (wt%) | Ammonia Synthesis Rate (gNH₃ gcat⁻¹ h⁻¹) |

| Undoped Co Catalyst | 0 | 2.0 |

| Ba-doped Co Catalyst | 1 | 4.5 |

| Ba-doped Co Catalyst | 3 | 7.8 |

| Ba-doped Co Catalyst | 5 | 9.6 |

| Ba-doped Co Catalyst | 7 | 8.5 |

| Ba-doped Co Catalyst | 9 | 7.2 |

Catalytic Transformations of Laurate Derivatives (Relevance to Carbon Chain Chemistry)

The catalytic conversion of laurate derivatives, such as methyl laurate, is a significant area of research, particularly for the production of renewable hydrocarbon fuels, often termed "green diesel." aip.orgsci-hub.se Methyl laurate is frequently used as a model compound to represent fatty acid methyl esters (FAMEs) derived from vegetable oils and other lipid feedstocks. aip.orgrepec.org The primary goal of these transformations is the removal of oxygen from the fatty acid chain, a process known as deoxygenation, to produce linear alkanes suitable for use as fuel. aip.org

The catalytic deoxygenation of methyl laurate proceeds through several distinct reaction pathways, primarily hydrodeoxygenation (HDO) and decarboxylation (DCO)/decarbonylation. aip.orgmdpi.com These pathways determine the chain length of the resulting hydrocarbon products.

Hydrodeoxygenation (HDO): This pathway removes the oxygen atoms as water (H₂O) and produces a hydrocarbon with the same number of carbon atoms as the original lauric acid chain (C12). The reaction typically involves the hydrogenation of the ester to an aldehyde, then to an alcohol, which is subsequently dehydrated and hydrogenated to form dodecane (B42187) (C₁₂H₂₆). aip.org

Decarboxylation (DCO) / Decarbonylation: These pathways involve the removal of oxygen as carbon dioxide (CO₂) or carbon monoxide (CO), respectively. aip.orggoogle.com This results in a hydrocarbon with one less carbon atom than the original lauric acid chain (C11). The DCO pathway often proceeds through a lauric acid intermediate, which then loses a carboxyl group to form undecane (B72203) (C₁₁H₂₄). aip.org The decarbonylation pathway can involve the formation of an aldehyde intermediate which then loses a carbonyl group. mdpi.com

Table 2: Primary Deoxygenation Pathways for Methyl Laurate

| Pathway | Primary Reactants | Key Intermediates | Carbon-containing Byproduct | Main Hydrocarbon Product |

| Hydrodeoxygenation (HDO) | Methyl Laurate + H₂ | Lauric Acid, Dodecanal, Dodecanol | H₂O | Dodecane (C₁₂) |

| Decarboxylation (DCO) | Methyl Laurate | Lauric Acid | CO₂ | Undecane (C₁₁) |

| Decarbonylation | Methyl Laurate + H₂ | Lauric Acid, Dodecanal | CO | Undecane (C₁₁) |

The acidity and porous structure of the support play a significant role. mdpi.comacs.org For instance, when using nickel as the active metal for methyl laurate deoxygenation, a highly acidic support like HZSM-5 promotes higher conversion and selectivity towards C11 alkanes. aip.org In contrast, mildly acidic supports like alumina (B75360) (Al₂O₃) or neutral supports like carbon result in lower hydrodeoxygenation activity and a higher yield of oxygenated intermediates. aip.org The use of silica (B1680970) (SiO₂) supports for Ni-Mo catalysts has shown that a higher specific surface area leads to smaller, more highly dispersed metal particles, which increases the number of active sites and improves the conversion of methyl laurate to hydrocarbons. sci-hub.se